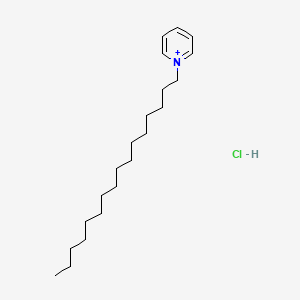
Hexadecyl pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl pyridinium chloride is a cationic surfactant widely used for its antimicrobial properties. It is a white crystalline powder that is highly soluble in water and alcohol, making it an effective agent in various applications, including oral disinfectants, antiseptics, and industrial cleaning agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecyl pyridinium chloride can be synthesized through the reaction of pyridine with hexadecyl chloride in the presence of a suitable solvent. The reaction typically requires heating and stirring to ensure complete conversion. The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and controlled environments to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl pyridinium chloride primarily undergoes substitution reactions due to the presence of the pyridinium ion. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various pyridinium derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Hexadecyl pyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and as an antimicrobial agent in microbiological research.
Medicine: Utilized in oral disinfectants and antiseptics to prevent infections.
Industry: Applied in the formulation of cleaning agents and disinfectants for industrial use
Mécanisme D'action
Hexadecyl pyridinium chloride exerts its antimicrobial effects by disrupting the lipid membranes of microbial cells. The hexadecane chain of the compound integrates into the lipid bilayer, causing membrane disorganization and rupture. At low concentrations, it activates intracellular latent ribonucleases, leading to cell autolysis. At higher concentrations, it forms vesicle-like structures on the bacterial cell surface, resulting in cytoplasmic content leakage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: Another cationic surfactant with similar antimicrobial properties.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant and antiseptic.
Chlorhexidine: A bisbiguanide antiseptic with broad-spectrum antimicrobial activity
Uniqueness
Hexadecyl pyridinium chloride is unique due to its specific chain length and the resulting balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in disrupting microbial membranes while maintaining solubility in aqueous solutions .
Propriétés
Formule moléculaire |
C21H39ClN+ |
|---|---|
Poids moléculaire |
341.0 g/mol |
Nom IUPAC |
1-hexadecylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C21H38N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1; |
Clé InChI |
YMKDRGPMQRFJGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















